6-amino-2-(2-phenylethyl)-1H-pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride typically involves the reaction of 2,3’-bipyridine with 1-methyl-2-piperidinium chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different bipyridinium derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium dichloride
- 5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium bromide
Uniqueness
5-(1-Methyl-2-piperidiniumyl)-2,3’-bipyridinium trichloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
IUPAC Name |
6-amino-2-(2-phenylethyl)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-10-8-12(16)15-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHKMKIYHGRORS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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